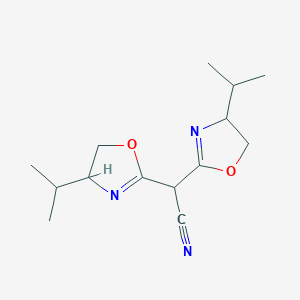
2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings. This compound is of interest due to its potential applications in asymmetric synthesis and catalysis. The presence of oxazoline rings imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. One common method includes the condensation of 2-amino-2-methylpropanenitrile with ®-4-isopropyl-4,5-dihydrooxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce asymmetry in reactions, making it valuable in enantioselective synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the isopropyl groups, resulting in different steric and electronic properties.
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile: The enantiomer of the compound , with opposite chiral centers.
2,2-Bis(4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Contains methyl groups instead of isopropyl groups, affecting its reactivity and selectivity.
Uniqueness
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral centers and the presence of isopropyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis and enantioselective synthesis.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3 |
Clave InChI |
VETDAJKQRVYSSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)
![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
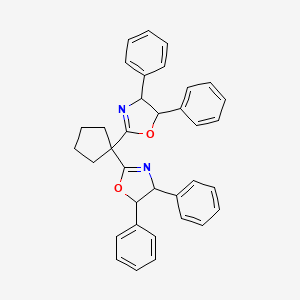
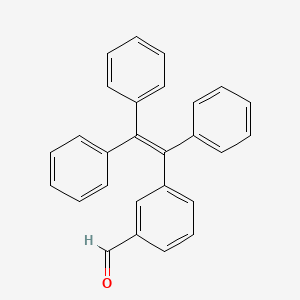

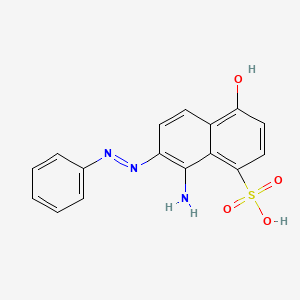

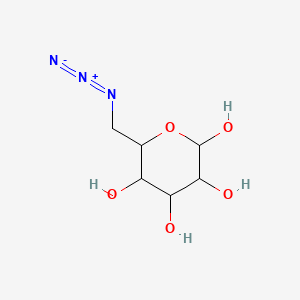
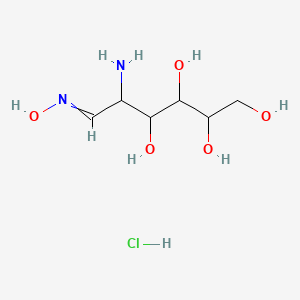
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)

